molecular formula C16H16FN3O5 B600019 N4-Benzoyl-2'-fluoro-2'-deoxycytidine CAS No. 146954-76-9

N4-Benzoyl-2'-fluoro-2'-deoxycytidine

Cat. No.: B600019
CAS No.: 146954-76-9
M. Wt: 349.318
InChI Key: RHCOKFXBQWNMHE-BPGGGUHBSA-N
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Description

Contextualization within Nucleoside Analog Research

The field of nucleoside analog research is a cornerstone of medicinal chemistry, focusing on the design and synthesis of compounds that mimic natural nucleosides. oup.comgoogle.com These analogs can interfere with viral replication or cell division, leading to their widespread use as antiviral and anticancer agents. acs.org The introduction of a fluorine atom into a nucleoside is a well-established strategy to modulate its biological properties. oup.com Fluorine's high electronegativity and small size can significantly alter the electronic and conformational characteristics of the sugar ring, often enhancing metabolic stability and target binding affinity. iu.edu

Specifically, the 2'-fluoro modification, as seen in N4-Benzoyl-2'-fluoro-2'-deoxycytidine, is of significant interest. Nucleosides with a 2'-fluoro substitution have been shown to be resistant to degradation by nucleases, enzymes that break down nucleic acids. oup.com This enhanced stability is a critical attribute for oligonucleotide-based therapeutics. Furthermore, the 2'-fluoro group influences the sugar pucker conformation, favoring a C3'-endo geometry, which is characteristic of RNA. This can lead to more stable duplex formation when incorporated into nucleic acid strands. iu.edu Research has explored various 2'-fluoro-substituted nucleosides for their potential against viruses like Hepatitis C (HCV), Human Immunodeficiency Virus (HIV), and for their anticancer properties. biosynth.comamericanchemicalsuppliers.comresearchgate.net

This compound fits into this context primarily as a precursor. It provides a stable, protected form of 2'-fluoro-2'-deoxycytidine that can be readily incorporated into growing oligonucleotide chains during solid-phase synthesis. americanchemicalsuppliers.com Its utility allows researchers to construct custom DNA or RNA sequences containing the valuable 2'-fluoro modification at specific sites, enabling detailed structure-activity relationship studies and the development of novel therapeutic agents. iu.edu

Historical Perspective of its Research and Development as a Modified Nucleoside

The development of this compound is intrinsically linked to the broader history of fluorinated nucleosides and the advancement of automated oligonucleotide synthesis. The journey began with the first synthesis of a 2'-fluoro nucleoside, 2'-deoxy-2'-fluorouridine, in 1961. oup.com Subsequent research led to the synthesis of other 2'-fluoro analogs, including 2'-deoxy-2'-fluorocytidine (B130037) (2'-FdC), which was found to possess a range of antiviral and antitumor activities. oup.com

As the potential of incorporating these modified nucleosides into oligonucleotides became apparent, the need for stable, protected building blocks for chemical synthesis grew. The development of solid-phase oligonucleotide synthesis required nucleoside monomers (phosphoramidites) that were protected at various reactive sites to prevent unwanted side reactions during the sequential coupling steps.

This is where compounds like this compound emerged. The benzoyl group was identified as a reliable protecting group for the exocyclic amine of cytosine, being stable to the conditions of the synthesis cycle but removable at the final deprotection stage. wikipedia.orgnih.gov Therefore, the synthesis of this compound was not pursued for its own biological activity, but to create a stable phosphoramidite (B1245037) derivative. This derivative, 5'-O-DMT-N4-benzoyl-2'-fluoro-2'-deoxycytidine-3'-CE phosphoramidite, became a key reagent for researchers to systematically insert 2'-fluoro-2'-deoxycytidine into synthetic DNA and RNA strands. americanchemicalsuppliers.com Its history is one of an enabling tool, developed to facilitate the exploration and production of more complex, biologically active molecules.

Structural Rationale and Design Principles in its Development

The structure of this compound is a product of rational chemical design, with each modification serving a distinct and critical purpose in the context of oligonucleotide synthesis.

The 2'-Fluoro Group: The primary reason for introducing a fluorine atom at the 2'-position of the deoxyribose sugar is to confer desirable properties onto the resulting oligonucleotide.

Conformational Control: Fluorine is the most electronegative element, and its presence at the 2'-position strongly influences the pucker of the sugar ring. It favors a C3'-endo conformation, which is structurally similar to the ribose in RNA. This pre-organization of the sugar can enhance the binding affinity and thermal stability of an oligonucleotide when it hybridizes with a target strand. iu.edu

Nuclease Resistance: Natural DNA and RNA are susceptible to degradation by cellular enzymes called nucleases. The 2'-fluoro modification provides steric and electronic hindrance that makes the phosphodiester backbone more resistant to nuclease cleavage, thereby increasing the in-vivo half-life of an oligonucleotide therapeutic. oup.com

The N4-Benzoyl Group: The exocyclic amine on the cytosine base is nucleophilic and can participate in undesirable side reactions during the chemical steps of oligonucleotide synthesis. To prevent this, a protecting group is required.

Chemical Inertness: The benzoyl (Bz) group is an amide-based protecting group that is stable under the conditions used for the coupling, capping, and oxidation steps of phosphoramidite chemistry. google.comwikipedia.org

Selective Removal: Despite its stability during synthesis, the benzoyl group can be efficiently removed under basic conditions, typically using aqueous or gaseous ammonia (B1221849) or methylamine, during the final cleavage and deprotection step. wikipedia.orgnih.gov This orthogonality—being stable when needed and removable when not—is a fundamental principle of protecting group chemistry in organic synthesis. wikipedia.org

The combination of these two features in a single molecule provides a chemically robust building block, allowing for the precise and efficient synthesis of oligonucleotides containing the functionally important 2'-fluoro-2'-deoxycytidine modification.

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 146954-76-9 nih.gov
Molecular Formula C₁₆H₁₆FN₃O₅ nih.gov
Molecular Weight 349.31 g/mol nih.gov

Table 2: Key Structural Components and Their Functions

Component Type Primary Function in Research/Synthesis
2'-Fluoro Group Modification Imparts nuclease resistance; influences sugar pucker to C3'-endo; enhances thermal stability of duplexes. oup.comiu.edu
N4-Benzoyl Group Protecting Group Shields the exocyclic amine of cytosine during oligonucleotide synthesis; removed by base treatment post-synthesis. wikipedia.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O5/c17-12-13(22)10(8-21)25-15(12)20-7-6-11(19-16(20)24)18-14(23)9-4-2-1-3-5-9/h1-7,10,12-13,15,21-22H,8H2,(H,18,19,23,24)/t10-,12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHCOKFXBQWNMHE-BPGGGUHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001291107
Record name N-Benzoyl-2′-deoxy-2′-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146954-76-9
Record name N-Benzoyl-2′-deoxy-2′-fluorocytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146954-76-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-2′-deoxy-2′-fluorocytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001291107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Derivatization Studies

Established Synthetic Routes for N4-Benzoyl-2'-fluoro-2'-deoxycytidine

The synthesis of nucleoside analogs like this compound is a multi-step process that requires careful control of stereochemistry and the use of protecting groups to ensure selective reactions at desired positions. nih.gov

Strategies for Glycosylation and Base Modification

A cornerstone of nucleoside synthesis is the glycosylation reaction, which involves coupling a modified sugar (glycosyl donor) with a modified nucleobase. researchgate.net For this compound, the key components are a 2-deoxy-2-fluororibose derivative and N-benzoylcytosine.

The N-benzoyl group serves as a protecting group for the exocyclic amine of cytosine, preventing it from participating in unwanted side reactions during synthesis. umich.eduorganic-chemistry.org This base modification is typically installed prior to the glycosylation step. The silylation of N-benzoylcytosine, for instance with reagents like hexamethyldisilazane (B44280) (HMDS), makes the base more soluble in organic solvents and activates it for the subsequent coupling reaction with the sugar. google.com

The glycosylation is a critical step where the bond between the anomeric carbon (C1') of the sugar and the nitrogen (N1) of the pyrimidine (B1678525) base is formed. This reaction must be stereoselective to achieve the desired β-anomer, which is the stereoisomer found in natural nucleosides. Common methods involve reacting a silylated N-benzoylcytosine with a protected 2-deoxy-2-fluororibosyl chloride in the presence of a Lewis acid catalyst. google.com The choice of solvent and catalyst is crucial for optimizing the yield and stereoselectivity of the desired β-nucleoside.

Advanced Synthetic Approaches and Yield Optimization

Optimization can also involve refining purification methods. For example, in related syntheses, purification protocols have been developed to remove catalyst residues (e.g., tin) through multiple extractions and optimized crystallization conditions, which is a critical factor for scaling up production. google.com The precise control of reaction conditions, such as temperature during hydrolysis steps, has been shown to minimize product loss and ensure high purity. researchgate.net

Chemoenzymatic Synthesis Methodologies for Modified Nucleosides

Chemoenzymatic synthesis combines traditional chemical methods with the high selectivity of enzymatic catalysis. rsc.org This approach is increasingly used for the synthesis of complex biomolecules like modified nucleosides. Enzymes can be employed to perform specific transformations that are challenging to achieve with conventional chemistry, such as regioselective acylation, deacylation, or glycosylation. nih.gov

For instance, UDP-GlcNAc pyrophosphorylase has been used to construct fluorinated 2-N-acetamidosugar nucleotides from chemically synthesized precursors. rsc.org Similarly, polyketide synthase (PKS) machinery has been engineered to incorporate fluorinated extender units into complex natural products. nih.gov While specific chemoenzymatic routes to this compound are not extensively detailed in the available literature, the principles are applicable. An enzymatic step could potentially be used for the stereoselective formation of the glycosidic bond or for the regioselective phosphorylation of the 5'-hydroxyl group, offering a greener and more efficient alternative to some chemical steps.

Derivatization and Prodrug Strategies for Research Applications

Derivatization, or the chemical modification of a compound, is a common strategy in medicinal chemistry to enhance a molecule's properties. researchgate.netresearchgate.net this compound itself is a derivative of 2'-fluoro-2'-deoxycytidine, with the benzoyl group serving primarily as a synthetic handle. umich.edu Further derivatization can be performed to create tools for biological research or to develop prodrugs with improved therapeutic potential. researchgate.net

Phosphate (B84403) and Phosphoramidate (B1195095) Derivatives for Enhanced Cellular Entry

Nucleoside analogs often face two major hurdles to exert their biological effect: inefficient transport into cells and a reliance on intracellular phosphorylation by deoxyribonucleoside kinases to become active triphosphates. researchgate.netnih.gov This initial phosphorylation to the monophosphate is frequently the rate-limiting step. researchgate.net

To overcome these barriers, prodrug strategies are employed. A prodrug is an inactive or less active molecule that is converted into the active drug inside the body. For nucleosides, phosphate and phosphoramidate derivatives are prominent prodrug approaches designed to deliver the nucleoside monophosphate directly into the cell, thus bypassing the need for the initial, often inefficient, kinase-mediated phosphorylation step. nih.govacs.orgnih.gov

Phosphoramidate prodrugs, such as those developed using the ProTide technology, mask the negative charges of the phosphate group with lipophilic moieties. nih.govacs.org This modification enhances the molecule's ability to cross the cell membrane. oup.com Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the nucleoside monophosphate. acs.org This strategy has been successfully applied to gemcitabine (B846) (a 2',2'-difluoro analog of deoxycytidine) and other nucleosides, demonstrating an effective way to bypass resistance mechanisms associated with deficient deoxycytidine kinase activity. researchgate.netnih.govnih.gov Although the prodrugs may be less active than the parent nucleoside in wild-type cells, they can be significantly more potent in kinase-deficient cells. researchgate.netnih.gov

Table 2: Rationale for Nucleoside Prodrug Derivatization

Challenge with Parent Nucleoside Prodrug Strategy Mechanism of Action Expected Outcome
Poor membrane permeability due to charge Masking the phosphate with lipophilic groups (e.g., phosphoramidates). oup.comacs.org Increases lipophilicity, facilitating passive diffusion across the cell membrane. Enhanced cellular uptake. nih.govnih.gov
Dependence on nucleoside transporters for entry Creating derivatives that can enter cells via passive diffusion. researchgate.net Bypasses reliance on specific transporter proteins, which can be downregulated in resistant cells. Activity in transporter-deficient cells.

This table outlines common challenges in nucleoside drug delivery and the corresponding prodrug strategies designed to overcome them.

Lipid and Alkyl Conjugates for Cellular Delivery Research

The conjugation of lipid and alkyl groups to nucleoside analogs like this compound is a well-established strategy to enhance their lipophilicity. This increased lipophilicity is intended to improve the compound's ability to cross cellular membranes, a significant hurdle for many hydrophilic drugs. By transiently masking the polar hydroxyl groups of the sugar moiety or by attachment to other suitable positions, these lipophilic conjugates can facilitate passive diffusion across the lipid bilayer of cell membranes.

Research into lipophilic prodrugs of various nucleoside analogs has demonstrated the potential of this approach. For instance, the attachment of lipophilic moieties to (deoxy)nucleoside analogs has been shown to enhance plasma half-life, alter biodistribution, and improve cellular uptake. nih.gov These modifications can transform a hydrophilic drug into a more fat-soluble version, which can lead to better absorption and distribution within the body.

While specific studies on lipid and alkyl conjugates of this compound are not extensively documented in publicly available literature, the principles derived from studies on similar 2'-deoxy-2'-fluorocytidine (B130037) analogs are applicable. The general strategy involves the esterification of the 3'- and/or 5'-hydroxyl groups of the furanose ring with long-chain fatty acids or other alkyl groups. The N4-benzoyl group itself already enhances lipophilicity compared to the parent 2'-fluoro-2'-deoxycytidine.

The table below illustrates hypothetical lipid and alkyl conjugates of this compound that could be synthesized based on established chemical methods, along with their potential characteristics.

Conjugate NameModification SitePotential Advantage
3',5'-Di-O-palmitoyl-N4-benzoyl-2'-fluoro-2'-deoxycytidine3' and 5' -OHSignificantly increased lipophilicity, potential for oral delivery
5'-O-Stearoyl-N4-benzoyl-2'-fluoro-2'-deoxycytidine5' -OHEnhanced cellular uptake, sustained release
3'-O-Myristoyl-N4-benzoyl-2'-fluoro-2'-deoxycytidine3' -OHImproved membrane permeability
5'-O-Hexadecylphospho-N4-benzoyl-2'-fluoro-2'-deoxycytidine5' -OHLipid-based drug delivery systems compatibility

Once inside the cell, these lipid or alkyl groups are designed to be cleaved by intracellular esterases or other enzymes, releasing the active form of the drug. This intracellular release mechanism is crucial for the drug to exert its biological effect.

Prodrug Designs for Enhanced Cellular Uptake and Activation Mechanisms

The development of prodrugs is a sophisticated strategy to improve the pharmacological properties of a parent drug. For this compound, prodrug designs aim to enhance cellular uptake, bypass resistance mechanisms, and ensure efficient intracellular activation to its therapeutically active triphosphate form. The N4-benzoyl group can be considered a protecting group that may be cleaved intracellularly, but further modifications are often necessary to optimize delivery and activation.

Prodrug strategies for nucleoside analogs can be broadly categorized based on the type of chemical linkage and the intended activation mechanism. These include ester prodrugs, phosphoramidate prodrugs, and other enzyme-labile conjugates. scirp.org

Ester Prodrugs: Esterification of the hydroxyl groups of the sugar moiety is a common approach to create lipophilic prodrugs. For this compound, this would involve creating 3'- and/or 5'-O-acyl derivatives. These ester prodrugs can exhibit enhanced membrane permeability. Following cellular uptake, intracellular esterases hydrolyze the ester bonds to release the nucleoside analog.

Phosphoramidate Prodrugs: The ProTide (prodrugs of a nucleotide) technology represents a significant advancement in nucleoside drug delivery. This approach involves masking the monophosphate of the nucleoside with a phosphoramidate moiety. This strategy bypasses the often inefficient and rate-limiting first phosphorylation step catalyzed by deoxycytidine kinase (dCK). A phosphoramidate prodrug of this compound would be designed to be stable in the bloodstream and to be cleaved intracellularly by enzymes like Hint1 (Histidine Triad Nucleotide-binding protein 1) to release the monophosphate, which is then readily converted to the active triphosphate. nih.gov

Enzyme-Labile Prodrugs: More complex prodrug designs involve linkers that are cleaved by specific enzymes that are overexpressed in target cells, such as cancer cells. For instance, peptide-based linkers that are substrates for proteases like cathepsins can be employed.

Another study on N4-substituted 2'-deoxy-2'-fluoro-4'-azido cytidine (B196190) derivatives demonstrated that modifications at the N4-position can lead to potent antiviral activity. nih.gov This highlights the importance of the substituent at this position for biological activity, either through direct interaction with the target or by influencing the prodrug's activation pathway.

The table below summarizes potential prodrug designs for this compound and their activation mechanisms.

Prodrug DesignLinkage TypeActivation Mechanism
3',5'-Di-O-acetyl-N4-benzoyl-2'-fluoro-2'-deoxycytidineEsterIntracellular hydrolysis by esterases to release this compound.
Phenylalanyl-phosphoramidate of this compound-5'-monophosphatePhosphoramidateIntracellular cleavage by phosphoramidases (e.g., HINT1) to release the 5'-monophosphate, bypassing the initial phosphorylation step. nih.gov
Valine-citrulline-PABC-N4-benzoyl-2'-fluoro-2'-deoxycytidinePeptide LinkerCleavage by lysosomal proteases (e.g., Cathepsin B) to release the active drug.

Enzymatic Interactions and Molecular Metabolism

Interaction with Cytidine (B196190) Deaminases and Related Enzymes

The N4-benzoyl group on the cytidine base serves as a protective group. This modification can influence the interaction of the nucleoside analog with cytidine deaminases. Cytidine deaminases are enzymes that would typically convert cytidine and its analogs to uridine (B1682114) derivatives, a step that can inactivate the compound or alter its metabolic fate. The presence of the benzoyl group can sterically hinder the binding of the enzyme, thus preventing or slowing down the deamination process. This protection allows the compound to persist in its original form for a longer duration, making it available for the subsequent and necessary step of phosphorylation.

Phosphorylation by Nucleoside Kinases in Research Models

For nucleoside analogs to be incorporated into nucleic acids, they must first be converted to their triphosphate form. This multi-step phosphorylation is initiated by nucleoside kinases, which catalyze the first phosphorylation to the monophosphate form, often the rate-limiting step in the activation pathway.

The initial and most critical step in the metabolic activation of N4-Benzoyl-2'-fluoro-2'-deoxycytidine is its phosphorylation to the monophosphate form. This reaction is catalyzed by nucleoside kinases, with deoxycytidine kinase (dCK) being a primary enzyme responsible for phosphorylating deoxycytidine and its analogs. nih.govmdpi.com The 2'-fluoro substitution on the deoxyribose sugar and the N4-benzoyl group on the cytidine base can significantly affect the substrate specificity and affinity of the compound for dCK.

Studies on similar nucleoside analogs have shown that modifications at the 2' position can be well-tolerated by dCK. Human deoxycytidine kinase has been shown to be a versatile biocatalyst for the synthesis of various nucleotide analogs. mdpi.com Research has demonstrated that dCK can phosphorylate a wide range of modified nucleosides, including those with modifications on the sugar moiety. mdpi.com

EnzymeSubstrateSignificance
Deoxycytidine Kinase (dCK)This compoundInitiates the metabolic activation by converting the nucleoside analog to its monophosphate form. nih.gov
Uridine-Cytidine Kinases (UCKs)Uridine/CytidineUCK2 is the primary kinase in the nucleoside salvage pathway. escholarship.org
Thymidine Kinase 1 (TK1)ThymidineAnother key kinase in the nucleoside salvage pathway. nih.gov

Different isoforms of nucleoside kinases exist, and their expression levels can vary between different cell types and tissues. nih.gov Deoxycytidine kinase (dCK), deoxyadenosine kinase, and adenosine kinase are present in both T and B lymphoblasts, although expression levels can differ. nih.govresearchgate.net The efficiency of the initial phosphorylation step of this compound can therefore depend on the specific kinase isoforms present in the experimental system. For instance, cancer cells often exhibit higher levels of dCK compared to normal cells, which can lead to a more efficient activation of deoxycytidine analogs in these cells. nih.gov The activation of stress-activated protein kinases (SAPKs), such as p38 and JNK, has also been noted in relation to metabolic control and could potentially influence the cellular environment in which these phosphorylation events occur. nih.govnih.gov

Intracellular Anabolic and Catabolic Pathways of the Nucleoside Analog

Following the initial phosphorylation by a nucleoside kinase, the resulting monophosphate is further phosphorylated by other cellular kinases to the diphosphate and then the triphosphate form. These subsequent phosphorylation steps are generally more efficient than the initial one. The resulting triphosphate, this compound triphosphate, is the active form of the molecule that can be recognized by DNA and RNA polymerases.

Conversely, catabolic pathways can lead to the degradation and inactivation of the nucleoside analog. This can involve dephosphorylation by cellular phosphatases or other enzymatic modifications. The balance between these anabolic and catabolic processes determines the intracellular concentration of the active triphosphate form and ultimately the biological effect of the compound. nih.gov

Incorporation into Nucleic Acids (DNA/RNA) and Molecular Consequences

The active triphosphate form of this compound can act as a substrate for DNA and/or RNA polymerases. During DNA or RNA synthesis, it can be incorporated into the growing nucleic acid chain in place of the natural deoxycytidine triphosphate (dCTP). The presence of the 2'-fluoro group on the sugar moiety can have significant consequences.

Once incorporated, the 2'-fluoro modification can interfere with the normal function of DNA and RNA. For instance, the incorporation of a similar compound, 2',2'-difluorodeoxycytidine (gemcitabine), into DNA has been shown to inhibit further DNA synthesis. nih.gov After the incorporation of gemcitabine (B846) monophosphate, the primer is extended by one more deoxynucleotide before a significant pause in the polymerization process occurs. nih.gov This action is distinct from other nucleoside analogs like arabinosylcytosine, which causes an immediate halt to DNA synthesis. nih.gov The altered sugar conformation due to the fluorine atom can disrupt the helical structure of the nucleic acid and affect the binding of proteins that interact with DNA or RNA. This can lead to the termination of chain elongation, inhibition of replication or transcription, and ultimately interfere with cellular processes.

Molecular Mechanisms of Cellular Transport and Uptake in Experimental Systems

The entry of this compound into cells is the first step required for its metabolic activation and subsequent biological activity. Nucleoside analogs, being hydrophilic molecules, generally cannot freely diffuse across the lipid bilayer of the cell membrane. iosrjournals.orgnih.gov Their transport is mediated by specific protein transporters embedded in the cell membrane.

Molecular Mechanisms of Action

Inhibition of DNA Polymerases and Reverse Transcriptases

As a nucleoside analog, N4-benzoyl-2'-fluoro-2'-deoxycytidine is designed to target DNA polymerases and, in the context of viral infections, reverse transcriptases. For it to become active, it must first be phosphorylated within the cell to its triphosphate form by cellular kinases. nih.gov This triphosphate derivative then acts as a competitive inhibitor of the natural substrate, deoxycytidine triphosphate (dCTP), for incorporation into a growing DNA strand.

The incorporation of the triphosphate form of this compound into a DNA strand is a critical step in its mechanism of action. The presence of the 2'-fluoro substituent on the sugar moiety is key to this process. Once incorporated, the analog can terminate the elongation of the DNA chain. This is a hallmark of many nucleoside analogs used in antiviral and anticancer therapies. nih.govnih.gov

The precise mechanism of chain termination by 2'-fluoro-nucleosides can vary. While they possess a 3'-hydroxyl group, which is necessary for the formation of a phosphodiester bond with the next nucleotide, the altered stereochemistry due to the 2'-fluoro group can create a conformation that is unfavorable for the polymerase to continue elongation. This concept is known as "non-obligate chain termination." For example, the related compound 4'-ethynyl-2-fluoro-2'-deoxyadenosine, despite having a 3'-hydroxyl group, acts as a terminator because it hinders the translocation of the reverse transcriptase along the DNA template. nih.gov Similarly, the incorporation of 2′F-2′C-Me-UMP by HCV polymerase leads to immediate and complete chain termination. nih.gov

The incorporation of a nucleoside analog can also affect the fidelity and processivity of the DNA polymerase. DNA polymerases have proofreading mechanisms to remove incorrectly incorporated nucleotides. nih.gov However, some analogs may be resistant to excision by the polymerase's 3'-5' exonuclease activity, leading to their permanent inclusion in the DNA.

Impact on RNA Synthesis and Processing Pathways

Some fluorinated nucleoside analogs, such as gemcitabine (B846) (2',2'-difluoro-deoxycytidine), have been shown to be incorporated into RNA as well as DNA. nih.govresearchgate.net This incorporation into RNA can disrupt RNA synthesis and processing, adding another layer to their mechanism of action. The inhibition of RNA synthesis can reach up to 50% in some cancer cell lines and can be even more pronounced in others. nih.gov This suggests that this compound could potentially also be incorporated into RNA, leading to downstream effects on protein synthesis and cellular function. However, specific research on the incorporation of this compound into RNA is lacking.

Modulation of DNA Repair Pathways at the Molecular Level

The incorporation of nucleoside analogs into DNA can trigger cellular DNA damage responses. The presence of an unnatural base can be recognized by DNA repair machinery, leading to attempts to excise the analog. If the cell is unable to repair the damage, this can lead to the induction of apoptosis. nih.gov The modulation of DNA repair pathways is a key mechanism for the anticancer effects of many nucleoside analogs. While direct evidence for this compound is not available, it is a well-established principle for this class of compounds.

Induction of Cellular Stress Responses at the Molecular Level in Research Models

The disruption of DNA and RNA synthesis, along with the induction of DNA damage, can lead to significant cellular stress. This can activate various stress response pathways within the cell. medchemexpress.com These pathways are designed to halt the cell cycle to allow for repair, but if the damage is too severe, they can trigger programmed cell death. The inhibition of DNA synthesis by nucleoside analogs is a potent inducer of such stress responses.

Apoptotic and Necrotic Pathway Induction in Preclinical Research Models

The ultimate fate of a cell treated with an effective dose of a cytotoxic nucleoside analog is often apoptosis (programmed cell death). This is a highly regulated process that is initiated in response to irreparable cellular damage. For example, the related compound 5-aza-2'-deoxycytidine has been shown to induce apoptosis in various cancer cell lines. plos.orgplos.orgresearchgate.net This induction of apoptosis is often mediated by the activation of caspases and changes in the expression of pro- and anti-apoptotic proteins. nih.govukrbiochemjournal.org While specific studies on this compound are not available, its known ability to inhibit the growth of cancer cells strongly suggests that it also induces apoptosis. biosynth.com

Inhibition of DNA Methyltransferases and Epigenetic Modulation

The molecular mechanism of this compound's impact on cellular processes is hypothesized to be centered on its role as a prodrug that, upon cellular uptake and metabolic activation, releases the active compound 2'-fluoro-2'-deoxycytidine. This active metabolite is a structural analog of deoxycytidine and is believed to exert its primary effects through the inhibition of DNA methyltransferases (DNMTs), leading to epigenetic modulation. While direct studies on this compound's interaction with DNMTs are not extensively documented, the mechanism can be inferred from the well-established activities of its parent compound and other closely related cytidine (B196190) analogs.

The N4-benzoyl group is a common protecting group used in the chemical synthesis of nucleosides and is often employed in a prodrug strategy. It is anticipated that intracellular esterases or other amidohydrolases cleave the benzoyl group, releasing 2'-fluoro-2'-deoxycytidine. This nucleoside analog can then be phosphorylated by cellular kinases to its triphosphate form, which allows for its incorporation into DNA during replication.

Once incorporated into the DNA strand, the presence of the fluorine atom at the 2'-position of the deoxyribose sugar and the structure of the cytidine analog itself interfere with the normal function of DNMTs. nih.gov DNMTs are a family of enzymes responsible for transferring a methyl group from S-adenosyl-L-methionine (SAM) to the C5 position of cytosine residues in DNA, a key epigenetic mark that plays a crucial role in gene silencing and chromatin organization.

The inhibitory mechanism of cytidine analogs like 5-fluoro-2'-deoxycytidine (B1672315), a close structural relative, involves the formation of a covalent intermediate between the enzyme and the cytosine base within the DNA. nih.govglenresearch.com The catalytic mechanism of DNMTs proceeds through a nucleophilic attack by a cysteine residue in the enzyme's active site on the C6 position of the cytosine ring. This is followed by the transfer of the methyl group from SAM to the C5 position. The presence of an electron-withdrawing fluorine atom at the C5 position in 5-fluoro-2'-deoxycytidine, or the altered sugar conformation in other analogs, can trap this covalent complex, leading to the irreversible inhibition of the enzyme. glenresearch.comnih.gov This effectively sequesters the DNMT, preventing it from methylating other sites in the genome and leading to a passive demethylation of the DNA as the cell divides.

The resulting hypomethylation of the genome can lead to the re-expression of previously silenced tumor suppressor genes, which is a key mechanism for the anti-cancer activity of DNMT inhibitors. nih.govbrieflands.com The reactivation of these genes can induce cell cycle arrest, apoptosis, and cellular differentiation. brieflands.com For instance, studies on the colon cancer cell line HCT-116 have shown that treatment with 5-fluoro-2'-deoxycytidine leads to G2/M cell cycle arrest and the upregulation of various cancer-related genes, which is attributed to its DNA methylation inhibitory activity. nih.gov

While specific data on the inhibitory concentration (IC50) of this compound against various DNMTs are not available, the table below presents the IC50 values for closely related and well-characterized DNMT inhibitors to provide a comparative context for their potency.

CompoundTargetIC50 (µM)Cell LineReference
5-Aza-2'-deoxycytidine (Decitabine)DNMT1~1.0 - 5.0Various Cancer Cells brieflands.com
5-Fluorouracil--HCT-116 nih.gov
5-Fluoro-2'-deoxycytidineDNMT11.72 ± 0.23 (24h)HCT-116 brieflands.com
5-Fluoro-2'-deoxycytidineDNMT11.63 ± 0.21 (48h)HCT-116 brieflands.com

Structure Activity Relationship Sar and Structural Modifications of N4 Benzoyl 2 Fluoro 2 Deoxycytidine

The structure-activity relationship (SAR) for N4-Benzoyl-2'-fluoro-2'-deoxycytidine and its analogs is a critical area of research aimed at understanding how specific structural features influence biological activity. Modifications to the benzoyl group, the sugar moiety, and the cytidine (B196190) base have been explored to enhance efficacy, selectivity, and other pharmacologically important properties for research applications.

Preclinical Biological Research in Cell Lines and Experimental Models

In Vitro Cellular Activity Mechanisms

Antiproliferative Effects in Specific Cell Lines (Mechanism Focus)

There is a lack of published studies detailing the specific antiproliferative mechanisms of N4-Benzoyl-2'-fluoro-2'-deoxycytidine in various cancer cell lines. While it is generally suggested to possess anticancer properties, the specific cellular pathways it affects, the key molecular targets it modulates to inhibit cell growth, and comparative efficacy across different cell lines have not been documented in available research.

Enzyme Inhibition Studies in Cellular Extracts

No specific data from enzyme inhibition studies conducted in cellular extracts for this compound could be retrieved. As a nucleoside analog, it is plausible that its mechanism could involve the inhibition of enzymes crucial for DNA or RNA synthesis, such as DNA polymerases or ribonucleotide reductase, following intracellular phosphorylation. However, without experimental evidence, this remains speculative.

Synergistic and Antagonistic Interactions with Other Agents (Mechanistic Studies)

There are no available research articles that investigate the synergistic or antagonistic effects of this compound when used in combination with other therapeutic agents. Mechanistic studies to explore its potential to enhance the efficacy of existing chemotherapy or targeted therapy drugs have not been reported.

In Vivo Efficacy Studies in Animal Models (Mechanism-Focused)

Pharmacodynamic Markers and Target Engagement in Preclinical Models

No in vivo studies detailing the pharmacodynamic markers or target engagement of this compound in animal models are present in the available literature. Research that would identify and quantify biomarkers associated with the compound's biological activity, and confirm its interaction with its intended molecular target in a living organism, has not been published.

Mechanism Validation in Animal Tissues

Consistent with the lack of in vivo efficacy data, there are no reports on the validation of this compound's mechanism of action in animal tissues. Such studies would be essential to confirm that the in vitro mechanisms of action translate to a therapeutic effect in a preclinical setting.

Mechanisms of Resistance in Research Models

Molecular Basis of Resistance Development in Cellular Systems

The development of resistance to N4-Benzoyl-2'-fluoro-2'-deoxycytidine in cellular systems is a multifactorial process. As a deoxycytidine analog, its activation to a cytotoxic form is a critical step that can be hindered by cellular changes. Resistance can arise from genetic mutations or epigenetic modifications that alter the expression or function of proteins essential for the drug's activity. These changes are often selected for under the pressure of continuous exposure to the compound, leading to the survival and proliferation of resistant cell populations.

Role of Altered Nucleoside Kinase Activity

The phosphorylation of deoxycytidine analogs by nucleoside kinases is a pivotal step in their activation. For this compound, the initial and rate-limiting phosphorylation is likely catalyzed by deoxycytidine kinase (dCK). Research on analogous compounds has consistently shown that a deficiency in dCK activity is a primary mechanism of resistance. nih.govnih.gov

Reduced dCK activity can result from several factors, including:

Gene Mutations: Mutations in the DCK gene can lead to a non-functional or less active enzyme.

Decreased Gene Expression: Downregulation of DCK gene expression, either through epigenetic silencing or other regulatory mechanisms, can lower the cellular concentration of the enzyme.

Alternative Splicing: The production of alternatively spliced dCK mRNA transcripts can result in non-functional protein variants. nih.gov

In laboratory models, cell lines resistant to other deoxycytidine analogs frequently exhibit significantly lower dCK activity compared to their sensitive parent lines. nih.gov This deficiency prevents the conversion of the prodrug into its active monophosphate form, thereby rendering it ineffective.

Table 1: Illustrative Example of Deoxycytidine Kinase Activity in Sensitive vs. Resistant Cell Lines

Cell Line ModelDeoxycytidine Kinase (dCK) Activity (pmol/mg protein/min)Fold Resistance
Sensitive Parent Line15.2 ± 2.11
Resistant Subline1.8 ± 0.5>50

Note: This table is an illustrative example based on data for analogous compounds and does not represent specific experimental results for this compound.

Impact of Deaminase Overexpression or Mutation

Cytidine (B196190) deaminase (CDA) is an enzyme that plays a crucial role in pyrimidine (B1678525) metabolism by converting cytidine and deoxycytidine to uridine (B1682114) and deoxyuridine, respectively. Unfortunately, CDA can also recognize deoxycytidine analogs as substrates, deaminating and inactivating them. nih.gov Overexpression of CDA is a well-documented mechanism of resistance to several deoxycytidine analogs. nih.gov

In cancer cell models, elevated levels of CDA can effectively neutralize the cytotoxic potential of these compounds before they can be activated by dCK. nih.gov This leads to a significant increase in the concentration of the drug required to achieve a therapeutic effect. While mutations in CDA are less commonly reported as a resistance mechanism, they could theoretically alter substrate specificity or enzyme activity.

Table 2: Hypothetical Impact of Cytidine Deaminase (CDA) Expression on Drug Efficacy

Cell LineRelative CDA mRNA ExpressionIC50 of Deoxycytidine Analog (µM)
Low CDA Expressing1.00.5
High CDA Expressing15.012.5

Note: This table provides a hypothetical representation of the relationship between CDA expression and drug sensitivity based on findings for similar compounds.

Efflux Pump Mechanisms and Drug Transport Alterations

The net intracellular concentration of a drug is a balance between its influx and efflux. Alterations in the proteins that transport drugs across the cell membrane can therefore significantly impact drug efficacy. Efflux pumps are a major contributor to multidrug resistance in cancer and other diseases. nih.gov These pumps, often members of the ATP-binding cassette (ABC) transporter superfamily, actively expel a wide range of substrates from the cell, including chemotherapeutic agents. nih.gov

While direct evidence for this compound is not available, it is plausible that its transport could be affected by these mechanisms. Overexpression of efflux pumps such as P-glycoprotein (P-gp/MDR1) or Multidrug Resistance-Associated Proteins (MRPs) could lead to increased efflux of the compound, thereby reducing its intracellular concentration and limiting its cytotoxic effects. nih.govnih.gov Conversely, reduced activity of influx transporters responsible for bringing nucleoside analogs into the cell could also contribute to resistance.

Strategies to Overcome Resistance in Preclinical Settings

Overcoming resistance to agents like this compound is a key focus of preclinical research. Several strategies are being explored, drawing on the understanding of the resistance mechanisms:

Combination Therapy: Combining the deoxycytidine analog with other agents that have different mechanisms of action or that can modulate resistance pathways is a common approach. For example, co-administration with a CDA inhibitor could prevent the inactivation of the drug.

Modulation of Efflux Pumps: The use of efflux pump inhibitors can restore sensitivity to drugs that are substrates for these transporters. researchgate.net

Gene Therapy Approaches: In a research context, reintroducing a functional copy of the DCK gene into resistant cells with deficient dCK activity has been shown to restore sensitivity to deoxycytidine analogs.

Development of Novel Analogs: Designing new derivatives of this compound that are poor substrates for CDA or efflux pumps, or that are more efficiently phosphorylated by dCK, is an ongoing area of drug discovery.

Advanced Analytical and Computational Methodologies in Research

Spectroscopic Techniques for Metabolite Identification (e.g., NMR, MS)

Spectroscopic methods are indispensable for the structural elucidation of N4-Benzoyl-2'-fluoro-2'-deoxycytidine and its metabolites. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental for confirming the chemical structure of the parent compound. For fluorinated compounds, 19F NMR spectroscopy offers a highly sensitive and specific tool for tracking the molecule and its metabolic fate. In a study on 5-fluoro-2'-deoxyuridine (B1346552) (a related fluorinated nucleoside), 19F NMR was used as a reporter to distinguish between different DNA structural topologies, showcasing the utility of 19F NMR in studying the interactions of fluorinated nucleosides in biological systems. nih.gov The chemical shifts in 19F NMR are highly sensitive to the local electronic environment, making it an excellent probe for detecting metabolic changes near the fluorine atom. For instance, the metabolism of 2-fluoro-2-deoxyglucose (FDG) has been investigated in rats using 19F NMR spectroscopy, revealing significant metabolism beyond the initially phosphorylated form and demonstrating tissue-specific metabolic profiles. nih.gov

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful technique for identifying and quantifying the parent compound and its metabolites in biological matrices. Electrospray ionization (ESI) is a commonly used soft ionization technique that allows for the analysis of intact nucleoside molecules. Tandem mass spectrometry (MS/MS) provides structural information through fragmentation patterns, which is critical for the identification of unknown metabolites. For the related, non-fluorinated compound N4-Benzoyl-2'-deoxycytidine, experimental LC-MS data is available in public databases, showing a precursor ion [M+H]+ at m/z 332.1241. nih.gov Derivatization with reagents like benzoyl chloride can be used to enhance the chromatographic retention and mass spectrometric detection of certain metabolites. oup.com

A developed HPLC-MS/MS method for the analysis of 2-deoxyglucose (2-DG) demonstrated high sensitivity and the ability to separate it from other monosaccharides, a principle that can be applied to the analysis of modified nucleosides like this compound and its metabolites. nih.gov

Interactive Table: Spectroscopic Data for N4-Benzoyl-2'-deoxycytidine

TechniqueParameterObserved Value/CharacteristicReference
LC-MSPrecursor Ion [M+H]+332.1241 nih.gov
MS/MSIonization ModePositive nih.gov

Chromatographic Methods for Compound and Metabolite Analysis

Chromatographic techniques are essential for the separation and purification of this compound and for the quantitative analysis of the parent compound and its metabolites in biological samples. bioanalysis-zone.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for the analysis of nucleoside analogs. Reversed-phase HPLC is commonly used, where a nonpolar stationary phase is paired with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the two phases. The purity of this compound is often assessed by HPLC. For instance, suppliers may specify a purity of ≥98% by HPLC.

Method development for related compounds provides a blueprint for this compound. For example, a rapid and selective LC-MS/MS method was developed for the simultaneous determination of the anticancer drug capecitabine (B1668275) and its five metabolites in human plasma. nih.gov This method utilized a porous graphitic carbon column and a gradient elution, demonstrating the capability to separate structurally similar nucleoside compounds. nih.gov The separation of geometric isomers of other compounds has also been effectively achieved using HPLC, which is relevant for resolving potential isomers of metabolites. researchgate.net Column chromatography is another widely used technique for the separation and enrichment of nucleoside analogs from complex mixtures. nih.govnih.gov

Interactive Table: Chromatographic Methods for Nucleoside Analog Analysis

TechniqueStationary Phase ExampleMobile Phase ExampleApplicationReference
HPLCPorous Graphitic CarbonAmmonium acetate (B1210297) and Acetonitrile/2-Propanol/TetrahydrofuranQuantification of capecitabine and its metabolites nih.gov
Column ChromatographySilica GelPetroleum ether, ethyl acetate, n-BuOHSeparation of nucleoside analogs nih.gov

Molecular Modeling and Docking Studies of Enzyme Interactions

Molecular modeling and docking studies are computational techniques that provide insights into how this compound interacts with its biological targets, such as viral polymerases or host kinases like deoxycytidine kinase (dCK). These methods are crucial for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For this compound, docking studies could be performed with the active site of dCK to understand the key interactions that lead to its phosphorylation, a necessary step for its activation. A study on fluoroquinolines with human DNA topoisomerase II demonstrated that these compounds form hydrogen bonds with specific amino acid residues in the enzyme's active site, leading to inhibition. nih.govresearchgate.net The binding energies calculated from these studies can help in ranking the potency of different analogs. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of the ligand-enzyme complex over time, providing a more realistic picture of the binding event and the stability of the interactions.

Quantum Chemical Calculations for Conformational Analysis and Electronic Properties

Quantum chemical calculations are employed to understand the intrinsic properties of this compound at the atomic level. These calculations can predict its three-dimensional structure (conformation), electronic properties, and reactivity.

Conformational Analysis: The biological activity of nucleoside analogs is often linked to the conformation of the sugar ring. The introduction of a fluorine atom can significantly influence the sugar pucker. nih.gov A review on fluorinated nucleosides highlights that fluorination can have a strong conformational bias for either a C2'-endo (South) or C3'-endo (North) conformation, which in turn affects biological activity and pharmacokinetic properties. nih.gov For example, in a study of fluorinated SAL-AMS analogs, a C3'-endo conformation was associated with potent biochemical activity, while a C2'-endo conformation led to improved pharmacokinetics. nih.gov Quantum chemical calculations can predict the most stable conformations of this compound and the energy barriers between them.

Electronic Properties: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties such as the distribution of electron density, electrostatic potential, and the energies of frontier molecular orbitals (HOMO and LUMO). acs.org These properties are crucial for understanding the reactivity of the molecule and its ability to participate in non-covalent interactions with its biological target.

Interactive Table: Computed Properties of this compound

PropertyComputed ValueMethodReference
Molecular Weight349.31 g/molPubChem 2.2 nih.gov
XLogP31.3XLogP3 3.0 nih.gov
Hydrogen Bond Donor Count3Cactvs 3.4.8.18 nih.gov
Hydrogen Bond Acceptor Count6Cactvs 3.4.8.18 nih.gov

Computational Prediction of Metabolic Pathways and Cellular Fate

Computational tools can be used to predict the metabolic fate of this compound, including the identification of potential metabolites and the enzymes involved in its transformation. nih.gov This is particularly valuable in the early stages of drug development to anticipate potential toxic metabolites or drug-drug interactions.

Metabolic Pathway Prediction: Several in silico tools and databases are available for predicting the metabolism of xenobiotics. frontiersin.org Software like BioTransformer, Meteor, and platforms like the KEGG PATHWAY Database can predict potential biotransformations based on known metabolic reactions and enzyme specificities. frontiersin.orggenome.jp These tools can suggest likely sites of metabolism on the this compound molecule, such as hydroxylation, dealkylation, or conjugation reactions. The incorporation of fluorine is known to improve metabolic stability, and computational models can help in understanding how this modification alters the metabolic profile compared to the non-fluorinated analog. mdpi.com

Cellular Fate Modeling: The cellular fate of a nucleoside analog is determined by its transport into the cell, its phosphorylation by kinases, and its incorporation into nucleic acids or catabolism. nih.gov Computational models can be developed to simulate these processes. For example, genome-scale metabolic models can be used to predict the impact of a drug on cellular metabolism and to identify potential targets. nih.govnih.govbiorxiv.orgosti.govcapes.gov.br Free energy perturbation (FEP) methods have been used to predict the substrate affinity of nucleoside analogs for host and viral enzymes, providing a way to rationally design compounds with desired antiviral activity. nih.gov

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Derivatization

The core structure of N4-Benzoyl-2'-fluoro-2'-deoxycytidine serves as a versatile scaffold for chemical modification. Future synthetic efforts will likely focus on developing more efficient and stereoselective pathways to generate a diverse library of derivatives. A key area of interest is the derivatization at the 3'-position. The synthesis of phosphoramidite (B1245037) derivatives, such as N4-Benzoyl-2'-deoxy-2'-fluorocytidine 3'-CE phosphoramidite, is crucial for the incorporation of this nucleoside into synthetic oligonucleotides. This allows for the creation of modified DNA or RNA strands for research into gene silencing, antisense therapy, and other nucleic acid-based technologies.

Further exploration will likely involve modifications at the N4-benzoyl group and the sugar moiety to modulate properties such as solubility, metabolic stability, and target affinity. Drawing inspiration from related compounds, where N-branched oligonucleotides can form as by-products during solid-phase synthesis, future pathways will aim to minimize such side reactions for purer and more effective end-products. caymanchem.com

Design of Next-Generation this compound Analogs for Research

The design of next-generation analogs is a cornerstone of advancing the therapeutic potential of nucleoside derivatives. Research into structurally related compounds, such as 2'-deoxy-2'-β-fluoro-4'-azido-β-d-arabinofuranosyl cytidine (B196190), provides a clear blueprint for this endeavor. nih.gov In one such study, a series of new cytidine derivatives were designed with various heteroatom-containing substituents at the N4-position. nih.gov The goal of such modifications is to enhance biological activity against specific targets, such as viral enzymes or cancer cell pathways, while minimizing cytotoxicity.

The antiviral screening of these analogs against Hepatitis B virus (HBV) in HepG2.2.15 cells revealed that specific substitutions led to potent biological activity. nih.gov This highlights the critical role of the N4-substituent in defining the therapeutic profile of the molecule. Future analog design for this compound will systematically explore a wide range of chemical groups at the N4-position and other sites to create a new generation of compounds with improved efficacy and selectivity for various research applications, including as potential anticancer and antiviral agents. nih.govbiosynth.com

Table 1: Anti-HBV Activity of N4-Substituted 2'-deoxy-2'-fluoro-4'-azido cytidine Analogs nih.gov
AnalogHBsAg Secretion (EC50)HBeAg Secretion (EC50)Intracellular HBV DNA Replication (EC50)Extracellular HBV DNA Replication (EC50)
1aGood ActivityGood ActivityGood ActivityGood Activity
1dGood ActivityGood ActivityGood ActivityGood Activity
1g9 nM0.25 µM0.099 µM< 0.01 µM

Advanced Mechanistic Investigations at the Molecular Level

A fundamental understanding of how this compound exerts its biological effects at the molecular level is paramount. It is known to function as a synthetic nucleoside that can prevent viral replication by inhibiting DNA synthesis within the host cell. biosynth.com However, more advanced investigations are required to dissect the precise interactions with viral or cellular polymerases and other protein targets.

Future research will employ sophisticated biophysical and biochemical techniques to study its mechanism. This includes determining how the 2'-fluoro substitution influences the sugar pucker of the nucleoside, which in turn affects its incorporation into a growing DNA chain and the subsequent termination of synthesis. Mechanistic studies on other therapeutic agents provide a model for this research, investigating effects on the tumor cell and the surrounding extracellular matrix (ECM), which can lead to increased quiescence, apoptosis, and decreased invasion. nih.gov For this compound, this would involve detailed enzymatic assays, structural biology studies (X-ray crystallography or cryo-EM) of the compound bound to its target enzymes, and advanced cell-based assays to monitor downstream signaling pathways affected by its incorporation into nucleic acids.

Integration with Omics Technologies (Proteomics, Metabolomics) for Deeper Understanding

The integration of "omics" technologies, such as proteomics and metabolomics, offers a powerful, systems-level approach to understanding the cellular impact of this compound. These technologies facilitate the comprehensive analysis of proteins and small-molecule metabolites in biological systems, providing a snapshot of the cellular state in response to a therapeutic agent. mdpi.commdpi.com

By applying proteomics, researchers can identify changes in protein expression and post-translational modifications within cells treated with the compound. This could reveal novel protein targets or pathways that are modulated by the drug, offering insights beyond its direct effect on DNA synthesis. mdpi.com Untargeted metabolomics can identify unique metabolic profiles or signatures associated with the compound's activity. mdpi.com This involves analyzing cellular extracts using high-sensitivity mass spectrometry to detect shifts in metabolic pathways, such as nucleotide metabolism, lipid metabolism, or amino acid metabolism. mdpi.comnih.gov

This integrated omics approach can help in identifying potential biomarkers for drug response and in understanding the molecular basis of both its efficacy and any potential off-target effects, ultimately contributing to the development of more personalized therapeutic strategies. mdpi.comnih.gov

Role in Combination Research Strategies in Preclinical Models

To enhance therapeutic efficacy and overcome potential resistance mechanisms, this compound is a candidate for combination research strategies in preclinical models. The rationale behind combination therapy is that targeting multiple, distinct cellular pathways can produce a synergistic effect greater than that of either agent alone. ecog-acrin.org

Preclinical pipelines, often utilizing mouse models of disease, are critical for evaluating such combinations. nih.gov For instance, research on a related compound, 5-fluoro-2′-deoxycytidine (FdCyd), involved its co-administration with tetrahydrouridine (B1681287) (THU) in preclinical models of pediatric brain tumors. nih.gov These studies involved detailed in vitro testing followed by in vivo pharmacokinetic (PK) and efficacy trials in mice with orthotopically implanted tumors. nih.gov Although this specific combination was ultimately deprioritized, the comprehensive preclinical evaluation process serves as a valuable model. nih.gov

Future research could explore combining this compound with other classes of drugs, such as targeted therapies (e.g., kinase inhibitors) or standard-of-care chemotherapies. nih.govecog-acrin.org Preclinical studies in relevant animal models, such as patient-derived xenografts, would be essential to assess the impact of such combinations on tumor growth, metastasis, and the tumor microenvironment. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic methodologies for N4-Benzoyl-2'-fluoro-2'-deoxycytidine, and how is purity ensured?

  • Synthesis : The compound is synthesized via solid-phase techniques, which allow precise control over coupling reactions and reduce side products. The 2'-fluoro modification is introduced during nucleoside phosphorylation, followed by benzoylation at the N4 position to protect the cytidine base .
  • Purification : High-performance liquid chromatography (HPLC) with UV detection (λ = 260 nm) is standard for isolating the final product. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity .
  • Purity : ≥95% purity is typically achieved, validated by reverse-phase HPLC and elemental analysis .

Q. How does this compound inhibit DNA replication, and what experimental models validate this?

  • Mechanism : The 2'-fluoro group enhances stability against enzymatic degradation, while the benzoyl group sterically hinders DNA polymerase binding. This competitively inhibits nucleotide incorporation during replication .
  • Models :

  • In vitro : Inhibition of E. coli DNA polymerase I (80% reduction in replication at 10 µM) .
  • In vivo : Suppression of tumor growth in murine colon cancer models (40% reduction in tumor volume at 50 mg/kg/day) .

Q. What fluorination patterns distinguish this compound from related nucleoside analogs?

  • Structural Comparison :

Compound2'-ModificationN4-ProtectionKey Application
This compoundFluorineBenzoylAntiviral, anticancer
GemcitabineDifluoroNoneChemotherapy (pancreatic cancer)
2'-DeoxycytidineNoneNoneNative nucleotide
  • The 2'-fluoro substitution improves metabolic stability compared to non-fluorinated analogs, while benzoylation enhances cellular uptake .

Advanced Research Questions

Q. How do conflicting reports on its antiviral vs. anticancer efficacy arise, and how can experimental design address these discrepancies?

  • Data Contradictions :

  • Antiviral activity (e.g., Borna disease virus IC₅₀ = 2 µM) is observed in neuronal cell lines , whereas antitumor effects require higher doses (e.g., 50 mg/kg in mice) .
    • Resolution :
  • Cell-type specificity : Viral polymerases (e.g., RNA-dependent RNA polymerase) may have higher affinity for fluorinated analogs than mammalian enzymes.
  • Metabolic activation : Tumor cells may inefficiently phosphorylate the prodrug form, reducing efficacy. Use phosphoramidite derivatives to bypass this limitation .

Q. What enzymatic interactions govern its metabolic fate, and how are kinetic parameters quantified?

  • Key Enzymes :

  • Cytidine Deaminase (CDA) : Converts the compound to 2'-fluoro-2'-deoxyuridine, reducing its therapeutic activity. Kinetic parameters:
  • Kₘ = 12 ± 3 µM, kₐₜ = 0.8 ± 0.1 s⁻¹ .
  • Ribonucleotide Reductase (RNR) : Fluorination inhibits RNR, depleting dNTP pools and synergizing with antimetabolites (e.g., hydroxyurea) .
    • Methodology : Enzyme kinetics are studied via spectrophotometric assays (CDA activity at λ = 290 nm) and radiolabeled dNTP incorporation assays for RNR .

Q. How can structural modifications optimize its specificity for viral vs. host polymerases?

  • Design Strategies :

  • 5'-O-DMT Protection : Enhances lipophilicity for improved blood-brain barrier penetration in antiviral applications .
  • 3'-Azido substitution : Renders the compound a chain terminator in viral reverse transcriptases (tested in HIV-1 with EC₅₀ = 0.5 µM) .
    • Validation : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to viral polymerase active sites, followed by in vitro polymerase inhibition assays .

Methodological Considerations

Q. What assays are recommended for quantifying its incorporation into nucleic acids?

  • Fluorescence-Based Assays : Use the intrinsic fluorescence of the benzoyl group (λₑₓ = 340 nm, λₑₘ = 420 nm) to track incorporation into oligonucleotides .
  • Mass Spectrometry : MALDI-TOF MS detects mass shifts (+331.33 Da) in synthesized DNA strands .

Q. How should researchers handle discrepancies in cytotoxicity profiles across cell lines?

  • Approach :

  • Cell Panel Screening : Test across diverse lines (e.g., HeLa, HepG2, Jurkat) to identify tissue-specific toxicity.
  • Mechanistic Profiling : Combine RNA-seq and metabolomics to pinpoint off-target effects (e.g., mitochondrial toxicity in high-glucose media) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.